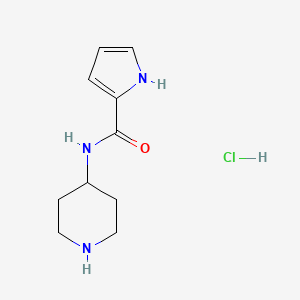

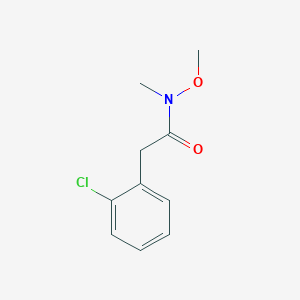

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide

Overview

Description

2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide (CMMA) is a synthetic compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in the early 2000’s, and has since been studied for its potential use in a variety of applications.

Scientific Research Applications

Synthesis and Biological Screening

One study involved the synthesis of a series of compounds, including those related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. These compounds were screened against various enzymes, demonstrating potential biological activity, particularly against acetylcholinesterase (Rehman et al., 2013).

Chemical Synthesis and Reactivity

Research by Manjunath et al. (2006) developed a reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, starting from 2-chloro-N-methoxy-N-methylacetamide. This reagent facilitates the synthesis of a variety of compounds with biological relevance (Manjunath, Sane, & Aidhen, 2006).

Antifungal Activity

A series of dimethylated trifluoroatrolactamide derivatives, synthesized from α-hydroxyacetamide and CH3I with 2-chloro-N-methoxy-N-methylacetamide, demonstrated moderate antifungal activity, as explored by Yang et al. (2017) (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).

Bacteriostatic Activity

Research by Hong (2012) synthesized derivatives of 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide), which showed promising bacteriostatic activities against various pathogens (Yang Hong, 2012).

Crystal Structure and Stability

A study by Sayed, Jacobs, and Taljaard (2015) investigated the crystal structures of N-methylacetamide compounds, including those related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, revealing insights into their thermal stability and molecular interactions (Sayed, Jacobs, & Taljaard, 2015).

Antiviral and Antiapoptotic Effects

Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, structurally related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, which exhibited significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Metabolic Studies

Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including compounds similar to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, in human and rat liver microsomes, offering insights into their biotransformation and potential environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Lipase and α-Glucosidase Inhibition

Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds derived from 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, which exhibited notable lipase and α-glucosidase inhibition, suggesting potential applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).

Quorum Sensing Molecule Synthesis

Hodgkinson et al. (2012) presented a microwave-assisted synthesis of quorum-sensing molecules using 2-chloro-N-methoxy-N-methylacetamide, relevant in studying bacterial communication mechanisms (Hodgkinson, Galloway, Welch, & Spring, 2012).

Insecticidal Potential

Research by Rashid et al. (2021) explored the insecticidal efficacy of phenoxyacetamide derivatives, related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, against the cotton leafworm, indicating potential agricultural applications (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).

properties

IUPAC Name |

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFJRFAZYJGLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1420821.png)

![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)

![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)

![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)